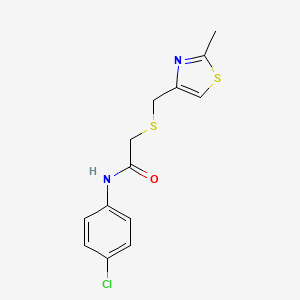

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

Description

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenyl group at the amide nitrogen and a thioether-linked 2-methylthiazole moiety. Thiazole-containing acetamides are known for their insecticidal, antimicrobial, and antiproliferative activities, often attributed to their ability to interact with biological targets like enzymes or receptors .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHYWFIPEAHWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and underlying mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNS

- Molecular Weight : 237.71 g/mol

- SMILES Notation : O=C(C1=CC=C(Cl)C=C1)C2=NC(C)=CS2

This compound features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings from various studies regarding the cytotoxic effects of this compound against different cancer cell lines.

| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| This compound | HepG2 (liver cancer) | 3.21 | Cell cycle arrest at G2/M phase |

The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential. The mechanism of action involves inducing apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2, as well as affecting cell cycle progression .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Research indicates that thiazole derivatives can inhibit bacterial growth effectively. The following table presents findings on the antibacterial efficacy of related compounds.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | E. coli | 20 |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cell proliferation.

- Antimicrobial Properties : The structural features of thiazole enhance interaction with bacterial enzymes or membranes, leading to growth inhibition.

Case Studies and Research Findings

A notable case study involved testing the compound against various cancer cell lines, revealing that it not only inhibited cell growth but also triggered apoptosis through intrinsic pathways. Another study demonstrated its effectiveness against common bacterial pathogens, suggesting its dual role as both an anticancer and antibacterial agent.

Scientific Research Applications

Antimicrobial Applications

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has demonstrated promising antimicrobial properties. Research indicates that derivatives containing thiazole rings, such as this compound, exhibit significant antibacterial activity against various strains of bacteria.

- Mechanism of Action : The compound interacts effectively with bacterial cell membranes, leading to cell lysis and death. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MICs) : Comparative analyses reveal that the compound has MIC values lower than those of standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Properties

The compound has also been investigated for its anticancer efficacy, particularly against human cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

- Mechanisms of Action : The compound induces apoptosis in cancer cells, which is a critical mechanism for anticancer drugs. Molecular docking studies suggest that it binds effectively to target receptors involved in cancer cell proliferation .

Study 1: Antimicrobial Activity

A study focused on synthesizing thiazole derivatives revealed that modifications to the thiazole ring significantly influenced the antimicrobial activity of the compounds. The results indicated that electron-donating groups at specific positions on the phenyl ring enhanced the cytotoxic activity against bacterial strains.

- Findings : Compounds with these modifications showed enhanced inhibition against Staphylococcus aureus and Escherichia coli, with MICs significantly lower than those of conventional antibiotics .

Study 2: Anticancer Efficacy

In a separate investigation into the anticancer properties of thiazole derivatives, this compound was evaluated for its effects on breast cancer cell lines.

Comparison with Similar Compounds

Key Observations :

- Insecticidal Activity: Compound 2 () outperformed commercial insecticide acetamiprid, attributed to its open-chain structure and cyano group, which enhance target binding .

- Antimicrobial Activity : Analogs like compound 13 () and 2a () demonstrate that electron-withdrawing groups (e.g., nitro, chlorophenyl) and heterocyclic extensions (e.g., oxadiazole) improve antimicrobial efficacy. The target compound’s 2-methylthiazole group may confer moderate activity but requires empirical validation.

- Synthetic Accessibility: High-yield syntheses (e.g., 85% for compound 2 in ) often involve refluxing acetamide precursors with sodium acetate in ethanol . The target compound’s synthesis likely follows similar protocols but may require optimization for the methylthiazole moiety.

Structure-Activity Relationship (SAR) Insights

- Thioether Linkage : Essential for maintaining conformational flexibility and enabling interactions with biological targets .

- Chlorophenyl Group : Enhances lipophilicity and membrane penetration, critical for agrochemical applications .

- Heterocyclic Modifications : Pyridine and thiazole cores (e.g., compound 1c in ) improve enzyme inhibition (e.g., CD73), whereas oxadiazole derivatives () enhance antimicrobial properties .

Pharmacokinetic and Toxicity Considerations

While pharmacokinetic data for the target compound are absent, analogs like compound 4 () highlight the role of piperazine derivatives in modulating drug solubility and bioavailability. Toxicity ratios (e.g., LC50 comparisons in ) suggest that substituents like cyano groups reduce non-target toxicity in insects, a feature the target compound may lack .

Q & A

Q. What synthetic routes are commonly employed for N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting 2-chloro-N-(4-chlorophenyl)acetamide with a thiol-containing thiazole derivative (e.g., (2-methylthiazol-4-yl)methanethiol) under basic conditions (e.g., triethylamine or K₂CO₃) in polar aprotic solvents like acetone or dioxane . Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures . Optimization includes adjusting stoichiometry (1:1 molar ratio of reactants) and temperature (20–25°C for controlled reactivity) .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

Characterization combines ¹H/¹³C NMR (to confirm acetamide and thiazole moieties via chemical shifts), FT-IR (to identify C=O, C-S, and N-H stretches), and HRMS (for molecular ion validation) . For example, the thioether linkage (C-S-C) is confirmed by ¹H NMR peaks at δ 3.8–4.2 ppm (methylene protons adjacent to sulfur) . Purity is assessed via HPLC or melting point analysis (>300°C for thermally stable derivatives) .

Q. What computational tools are used to predict the compound’s physicochemical properties?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations assess solubility and stability in biological matrices. Software like Gaussian or Schrödinger Suite is employed, with PubChem data (CIDs, SMILES) used for initial parameterization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

SAR studies focus on modifying the thiazole ring (e.g., substituting methyl groups) and chlorophenyl group (e.g., introducing halogens or electron-withdrawing groups). For example:

- Replace the 2-methylthiazole with a 4-phenylthiazole to assess steric effects on target binding .

- Compare IC₅₀ values in antiproliferative assays (e.g., MTT assays) against cancer cell lines .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or BRAF kinases .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. cytotoxic effects)?

Contradictions arise from assay variability (e.g., cell line specificity, incubation time). To address this:

Q. How can crystallographic data improve the understanding of this compound’s binding modes?

Single-crystal X-ray diffraction (performed with SHELXL ) reveals bond angles, torsion angles, and packing interactions. For example:

- The thioether linker’s conformation (gauche vs. anti) impacts target engagement .

- Halogen bonds between the 4-chlorophenyl group and protein residues enhance affinity .

Methodological Challenges and Solutions

Q. What purification techniques are recommended for eliminating by-products in large-scale synthesis?

- Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials.

- Recrystallization from ethanol or acetonitrile improves yield (>75%) .

- For persistent impurities, use preparative HPLC with a C18 column and gradient elution .

Q. How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.